REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([C:14](O)=[O:15])=[C:12]([CH3:17])[O:11][N:10]=1.S(Cl)(Cl)=O.[CH3:22][NH:23][CH3:24]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([C:14]([N:23]([CH3:24])[CH3:22])=[O:15])=[C:12]([CH3:17])[O:11][N:10]=1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride was evaporated
|
Type
|
STIRRING
|
Details
|
to stir overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |